Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate
Overview
Description
Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate is a chemical compound with the molecular formula C9H12N2O4S . It has a molecular weight of 244.27 . The IUPAC name for this compound is ethyl 5-[(ethoxycarbonyl)amino]-1,3-thiazole-4-carboxylate . It is a solid substance .
Synthesis Analysis
The synthesis of Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate involves the use of ammonium hydroxide in ethanol and water at 40-80℃ . The yield of the reaction is around 71-74% .Molecular Structure Analysis
The InChI code for Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate is 1S/C9H12N2O4S/c1-3-14-8(12)6-7(16-5-10-6)11-9(13)15-4-2/h5H,3-4H2,1-2H3,(H,11,13) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a high GI absorption and is not BBB permeant . It is not a P-gp substrate . It has a LogP value of 1.90180, indicating its lipophilicity . Its water solubility is 0.617 mg/ml .Scientific Research Applications
Chemical Transformations and Derivative Synthesis
Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate and its derivatives are central to various chemical transformations. For example, Albreht et al. (2009) demonstrated the transformation of this compound into 5-aryl substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates, indicating its potential for creating complex chemical structures (Albreht, Uršič, Svete, & Stanovnik, 2009). Similarly, Žugelj et al. (2009) reported the transformation of a related compound, methyl 2-amino-4-(2-methoxy-2-oxo-ethyl)thiazole-5-carboxylate, into thiazole-5-carboxylates, showcasing the versatility of these compounds in synthesizing novel chemical entities (Žugelj, Albreht, Uršič, Svete, & Stanovnik, 2009).
Antimicrobial Properties
Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate derivatives have been studied for their antimicrobial properties. Desai, Bhatt, and Joshi (2019) explored the synthesis and antimicrobial activities of certain derivatives of this compound against various strains of bacteria and fungi (Desai, Bhatt, & Joshi, 2019). Shetty et al. (2008) also synthesized and evaluated antimicrobial activities of ethyl 2-arylthio-6-arylimidazo[2,1-b]thiazole-3-carboxylates, indicating the potential of these compounds in antibacterial and antifungal applications (Shetty, Koti, Lamani, Badiger, & Khazi, 2008).
Corrosion Inhibition
A unique application of these compounds is in corrosion inhibition. Raviprabha and Bhat (2019) studied the efficiency of ethyl-2-amino-4-methyl-1,3-thiazole-5-carboxylate, a similar compound, in preventing corrosion of aluminum alloy in acidic media. This study reveals the potential of these thiazole derivatives in industrial applications, particularly in metal protection (Raviprabha & Bhat, 2019).
Antitumor Activities
Some derivatives of ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate have been evaluated for their antitumor properties. Sonar et al. (2020) synthesized a series of thiazole compounds, including derivatives of this compound, and tested their anticancer activity against breast cancer cells (Sonar, Pardeshi, Dokhe, Kharat, Zine, Kótai, Pawar, & Thore, 2020).
Safety And Hazards
properties
IUPAC Name |
ethyl 5-(ethoxycarbonylamino)-1,3-thiazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4S/c1-3-14-8(12)6-7(16-5-10-6)11-9(13)15-4-2/h5H,3-4H2,1-2H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFAFBQYAAXYHDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=N1)NC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80856128 | |
Record name | Ethyl 5-[(ethoxycarbonyl)amino]-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80856128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate | |
CAS RN |
1394941-05-9 | |
Record name | Ethyl 5-[(ethoxycarbonyl)amino]-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80856128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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